molecular formula C5H9F2NO2 B1345066 2,2-difluoro-N-(2-hydroxyethyl)propanamide CAS No. 851728-91-1

2,2-difluoro-N-(2-hydroxyethyl)propanamide

Cat. No. B1345066
M. Wt: 153.13 g/mol
InChI Key: QGRLXCZSOWEORV-UHFFFAOYSA-N
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Patent
US07151097B2

Procedure details

2,2-Difluoro-propionic acid ethyl ester I-3a (10.1 g, 70 mmol) was added dropwise to stirred, cooled (0° C.) ethanolamine (4.4 ml, 70 mmol) and the resulting solution was allowed to stir at ambient temperature for 4 hours. Concentration of the reaction mixture in vacuo afforded the title compound (I-3b) as a solid, 11.2 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:9])[C:5]([F:8])([F:7])[CH3:6])C.[CH2:10]([CH2:12][NH2:13])[OH:11]>>[F:8][C:5]([F:7])([CH3:6])[C:4]([NH:13][CH2:12][CH2:10][OH:11])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C)(F)F)=O
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(O)CN

Conditions

Stirring
Type
CUSTOM
Details
to stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at ambient temperature for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NCCO)(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.